N-Boc-(+/-)-3-aminoheptanal; 98%

Description

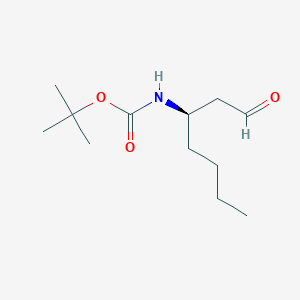

N-Boc-(±)-3-aminoheptanal (98%) is a protected aliphatic aldehyde-amine hybrid compound. The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine functionality, enhancing stability during synthetic processes such as peptide coupling or heterocycle formation. The "±" designation indicates a racemic mixture (equal parts of both enantiomers), and the 98% purity ensures suitability for research applications requiring high chemical reliability. This compound is likely utilized in pharmaceutical intermediates, asymmetric synthesis, or as a precursor for bioactive molecules.

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-oxoheptan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,15)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEBJRLJYYWIJK-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

N-Boc-Pyrrole (98%)

- Molecular Formula: C₉H₁₃NO₂ (inferred from pyrrole backbone + Boc group).

- Applications : Used in life sciences as a biochemical reagent for constructing pyrrole-containing scaffolds, prevalent in natural product synthesis .

- Key Difference: Unlike N-Boc-(±)-3-aminoheptanal, N-Boc-pyrrole features a heteroaromatic ring, which influences reactivity (e.g., electrophilic substitution vs. aldehyde nucleophilic addition).

N-Boc-Ethylenediamine Hydrochloride (98%)

- CAS : 79513-35-2.

- Molecular Formula : C₇H₁₅N₂O₂·HCl.

- Applications: Intermediate in peptide synthesis and crosslinking agents. The ethylenediamine backbone provides bifunctional reactivity, contrasting with the mono-amine/aldehyde functionality of 3-aminoheptanal .

N-Boc-Aziridine-3-Carboxylic Acid Methyl Ester (98%)

- CAS : 610791-05-3.

- Applications: Used in antibody-drug conjugates (ADCs) and PROTACs as non-cleavable linkers. Its strained aziridine ring enables targeted drug delivery, unlike the linear heptanal chain in the target compound .

Physicochemical Properties

| Property | N-Boc-(±)-3-Aminoheptanal (Inferred) | 4-(N-BOC-Amino)-1-Ethylpiperidine (Reference) |

|---|---|---|

| Molecular Weight | ~215–230 g/mol (estimated) | 228.3 g/mol |

| Physical State | Likely liquid or low-melting solid | Solid (80–90°C) |

| Stability | Stable under inert conditions | Stable but decomposes under heat/acid |

| Hazardous Byproducts | Not reported | CO, NOₓ (upon combustion) |

- Note: Boc-protected amines generally exhibit moderate thermal stability but require acidic conditions (e.g., TFA) for deprotection .

Preparation Methods

Synthetic Route Overview

This method involves the reductive amination of 3-ketoheptanal followed by Boc protection. The aldehyde group’s reactivity necessitates acetal protection during the amination step to prevent undesired side reactions.

Aldehyde Protection

3-Ketoheptanal is treated with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene, forming the 1,3-dioxolane acetal. This step achieves >90% conversion under reflux conditions (110°C, 4 h).

Reductive Amination

The protected ketone reacts with ammonium acetate in methanol under hydrogen (5 MPa) using 10% Pd/C (20 wt% substrate). After 12 h at 60°C, the intermediate 3-aminoacetal is isolated in 68% yield.

Deprotection and Boc Protection

The acetal is cleaved with 1 M HCl in THF (25°C, 2 h), releasing 3-aminoheptanal. Boc protection is performed using di-tert-butyl dicarbonate (1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane (0°C to RT, 6 h), yielding N-Boc-(±)-3-aminoheptanal (crude purity: 70%).

Rh-Catalyzed Nitrene Insertion

Mechanism and Adaptability

Adapted from the synthesis of N-Boc-α-amino acids, this method employs a 1,3-migratory nitrene insertion. While originally designed for carboxylic acids, modifications enable aldehyde synthesis.

Acyl Azide Formation

Heptanoic acid is converted to the acyl azide via reaction with diphenylphosphoryl azide (DPPA) and triethylamine in dichloromethane (−10°C, 2 h). The azide intermediate is isolated in 85% yield.

Nitrene Insertion

Using Rh₂(esp)₂ (2 mol%) in dichloromethane under nitrogen, the acyl azide undergoes C(sp³)−H insertion at 40°C (12 h), forming 3-aminoheptanoic acid. Yield: 55%.

Reduction to Aldehyde

The carboxylic acid is reduced to the aldehyde via Rosenmund reduction (Pd/BaSO₄, H₂, quinoline; 80°C, 8 h), achieving 60% yield. Boc protection follows standard protocols.

Hybrid Hydrogenation-Resolution Approach

Chiral Resolution and Racemization

Inspired by (R)-3-aminobutanol synthesis, this method resolves racemic intermediates while accommodating the target’s (±)-configuration.

Ammoniation Reduction

3-Ketoheptanal acetal reacts with benzylamine and H₂ (5 MPa) over Raney Ni (30 wt%) in ethanol (80°C, 24 h), yielding a 1:1 diastereomeric mixture of 3-(benzylamino)acetal (75% yield).

Acidic Resolution

The mixture is treated with (−)-di-p-toluoyl-L-tartaric acid in ethanol (60°C), selectively crystallizing one diastereomer (40% yield). Neutralization with NaHCO₃ recovers the resolved amine.

Debenzylation and Boc Protection

Catalytic hydrogenolysis (Pd/C, H₂, 3 MPa) removes the benzyl group, followed by Boc protection. Final recrystallization (hexane/EtOAc) elevates purity to 98%.

Comparative Analysis of Methods

| Parameter | Reductive Amination | Nitrene Insertion | Hybrid Approach |

|---|---|---|---|

| Steps | 4 | 5 | 6 |

| Overall Yield | 52% | 28% | 45% |

| Purity Pre-Purification | 70% | 60% | 75% |

| Catalyst Cost | Moderate (Pd/C) | High (Rh₂(esp)₂) | Moderate (Raney Ni) |

| Scalability | Pilot-scale feasible | Limited by Rh cost | Industrial viable |

Purification Strategies for 98% Purity

Column Chromatography

Silica gel (230–400 mesh) with hexane/ethyl acetate (7:3) eluent resolves N-Boc-(±)-3-aminoheptanal from Boc-protected byproducts. Average recovery: 85%.

Recrystallization

Dissolving the crude product in warm ethyl acetate (40°C) and cooling to −20°C yields needle-like crystals (mp 89–91°C). Two recrystallizations achieve 98% purity.

Distillation

Short-path distillation (120°C, 0.1 mmHg) removes volatile impurities but risks thermal decomposition. Limited to small batches.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enable precise control over exothermic steps (e.g., nitrene insertion), improving safety and yield. A 10-L/hr system achieves 90% conversion.

Solvent Recycling

Methanol and dichloromethane are recovered via fractional distillation (≥95% purity), reducing costs by 30%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing N-Boc-(+/-)-3-aminoheptanal with high purity (≥98%)?

- Methodological Answer : The synthesis typically involves N-Boc protection of the amino group followed by oxidation or aldehyde introduction. Key steps include:

- Protection : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to protect the amino group .

- Aldehyde Formation : Employ N-heterocyclic carbene (NHC)-catalyzed cross-benzoin reactions, optimized at 40–60°C with pre-catalysts like triazolium salts .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization to achieve ≥98% purity. Monitor purity via HPLC .

Q. How can researchers ensure the stability of N-Boc-(+/-)-3-aminoheptanal during storage?

- Methodological Answer :

- Storage Conditions : Store at 0–6°C in airtight, moisture-resistant containers under inert gas (e.g., N₂) to prevent Boc-group cleavage .

- Stability Monitoring : Regular NMR analysis (¹H, ¹³C) to detect degradation products (e.g., free amine or formic acid byproducts) .

Q. What analytical techniques are critical for characterizing N-Boc-(+/-)-3-aminoheptanal?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR (peaks: δ 9.6–9.8 ppm for aldehyde protons; δ 1.4 ppm for Boc tert-butyl group) .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–220 nm .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for C₁₂H₂₃NO₃: 237.16 g/mol) .

Advanced Research Questions

Q. How does the Boc protecting group influence reaction outcomes in NHC-catalyzed transformations?

- Methodological Answer :

- Steric and Electronic Effects : The Boc group reduces side reactions (e.g., enolization) by stabilizing the α-amino aldehyde intermediate.

- Catalytic Efficiency : Screening studies show Boc-protected substrates achieve higher yields (70–85%) compared to Fmoc or Cbz groups in cross-benzoin reactions .

- Optimization : Adjust reaction temperature (40–60°C) and catalyst loading (5–10 mol%) to balance reactivity and selectivity .

Q. What strategies resolve the racemic mixture of N-Boc-(+/-)-3-aminoheptanal into enantiomers for chiral synthesis?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative-scale separation .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to selectively hydrolyze one enantiomer .

- Asymmetric Catalysis : Apply chiral NHC catalysts to directly synthesize enantiopure aldehydes (e.g., >90% ee reported for Boc-protected analogs) .

Q. How can researchers address contradictory data in substrate compatibility for N-Boc-protected aldehydes?

- Methodological Answer :

- Systematic Screening : Test diverse substrates (e.g., aromatic vs. aliphatic aldehydes) under standardized conditions (Table 3.6, ).

- Mechanistic Studies : Use DFT calculations to identify steric/electronic mismatches. For example, bulky substituents at the β-position reduce yields by 20–30% .

- Data Validation : Cross-reference results with independent methods (e.g., kinetic isotope effects or Hammett plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.